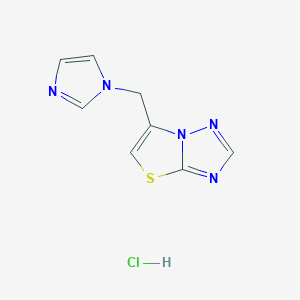
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, also known as TMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMQ is a heterocyclic compound that contains a triazole ring and a thiazole ring, and it has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to modulate the activity of various transcription factors, including NF-κB and AP-1, which play important roles in regulating gene expression.
生化和生理效应
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the levels of reactive oxygen species in cells. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has also been found to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride for lab experiments is its broad range of biological activities, which make it a useful tool for studying various cellular processes. However, one limitation of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride. One area of interest is the development of more efficient synthesis methods for Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to explore the potential applications of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride in other scientific research fields, such as neuroscience and immunology.
合成方法
There are several methods for synthesizing Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, including the reaction of 2-mercaptothiazole with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. Another method involves the reaction of 2-mercaptothiazole with 3-chloro-1,2,4-triazole, followed by reduction of the resulting intermediate with sodium borohydride.
科学研究应用
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has also been studied for its potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
170658-36-3 |
|---|---|
产品名称 |
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride |
分子式 |
C8H8ClN5S |
分子量 |
241.7 g/mol |
IUPAC 名称 |
6-(imidazol-1-ylmethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole;hydrochloride |
InChI |
InChI=1S/C8H7N5S.ClH/c1-2-12(6-9-1)3-7-4-14-8-10-5-11-13(7)8;/h1-2,4-6H,3H2;1H |
InChI 键 |
KPHMTFINXJCWPO-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)CC2=CSC3=NC=NN23.Cl |
规范 SMILES |
C1=CN(C=N1)CC2=CSC3=NC=NN23.Cl |
其他 CAS 编号 |
170658-36-3 |
同义词 |
2-(imidazol-1-ylmethyl)-4-thia-1,6,8-triazabicyclo[3.3.0]octa-2,5,7-tr iene hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



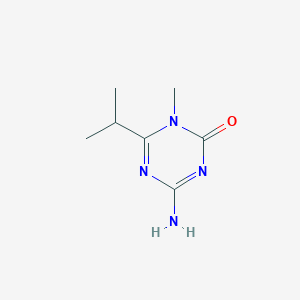
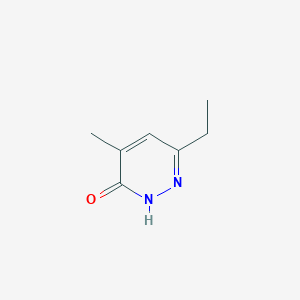
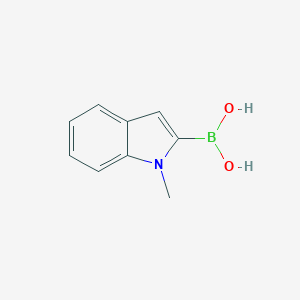
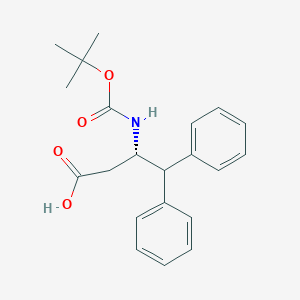
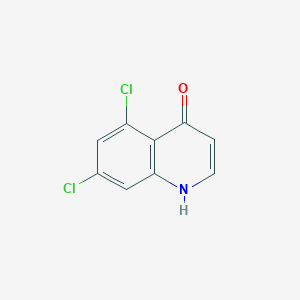
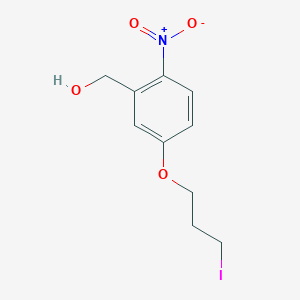
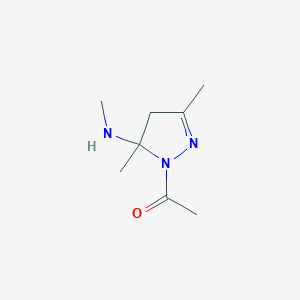
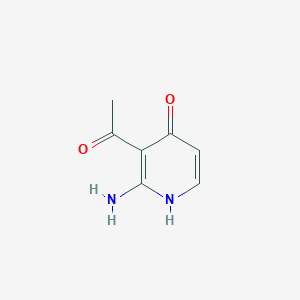
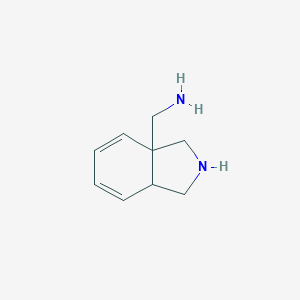
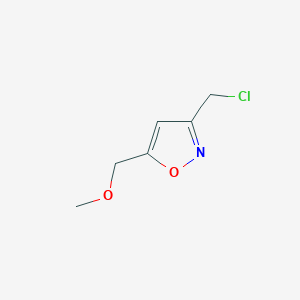
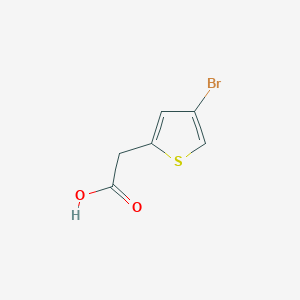
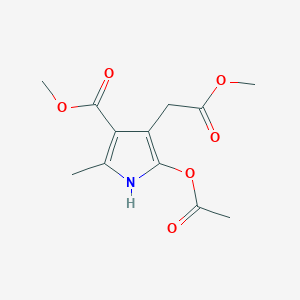
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)